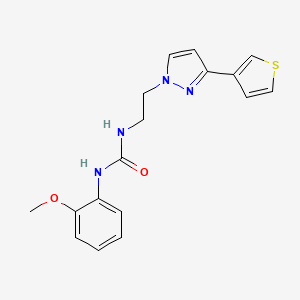
1-(2-methoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-methoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N4O2S, with a molecular weight of 316.38 g/mol. It features a methoxyphenyl group, a thiophenyl moiety, and a pyrazole structure, which are known for their varied biological activities.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives with pyrazole scaffolds have shown effectiveness against various cancer cell lines, including H460 (lung cancer), A549 (lung adenocarcinoma), HT-29 (colon cancer), and SMMC-7721 (hepatocellular carcinoma) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Properties
The pyrazole moiety is recognized for its anti-inflammatory effects. Studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases .
Antimicrobial Activity
Compounds containing thiophene rings often display antimicrobial properties. A study highlighted that derivatives with similar structures exhibited activity against various bacterial strains, suggesting potential applications in treating infections .
The biological activity of This compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to disruption of replication processes.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress through ROS generation has been observed in related compounds, contributing to their cytotoxic effects on cancer cells .
Case Studies
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-23-16-5-3-2-4-15(16)19-17(22)18-8-10-21-9-6-14(20-21)13-7-11-24-12-13/h2-7,9,11-12H,8,10H2,1H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQBUSMTJGZWHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














